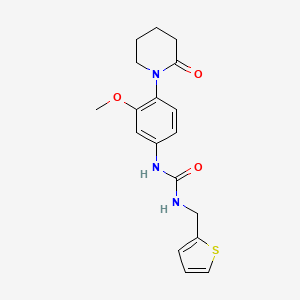

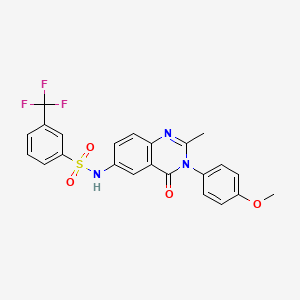

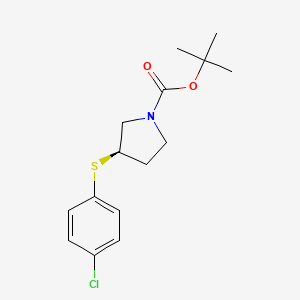

![molecular formula C14H19BrO B2822498 [(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol CAS No. 1980023-33-3](/img/structure/B2822498.png)

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol” is a complex organic molecule. It contains a cyclopropyl ring, a phenyl group, and a hydroxyl group . The (1S,2R) notation indicates the stereochemistry of the molecule, which refers to the spatial arrangement of the atoms .

Molecular Structure Analysis

The molecular structure of this compound involves a cyclopropyl ring attached to a phenyl group and a hydroxyl group . The (1S,2R) notation indicates that it is a stereoisomer, meaning it has the same molecular formula and sequence of bonded atoms as other isomers, but a different three-dimensional orientation .Applications De Recherche Scientifique

Synthesis and Reactivity

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol serves as a precursor in various chemical syntheses and transformations, highlighting its versatility and reactivity. Research has shown its application in regio- and stereoselective synthesis, where it has been utilized for creating complex molecular structures. For instance, studies demonstrate its role in the synthesis of alkyl allylic ethers through gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols, producing significant yields as a single regio- and stereoisomer (Zhang & Widenhoefer, 2008). This process is effective for a range of allenes and alcohols, showcasing the chemical's adaptability in synthesis.

Carbonic Anhydrase Inhibition

Research into the inhibition of carbonic anhydrase isoenzymes by cyclopropyl-containing compounds, related to this compound, demonstrates potential biomedical applications. Compounds incorporating cyclopropane moieties and bromophenol groups were investigated for their inhibitory effects against various human carbonic anhydrase isoenzymes, displaying potent inhibitory actions in the low nanomolar range (Boztaş et al., 2015). This suggests the potential for developing new therapeutic agents targeting specific isoenzymes associated with disease states.

Radical Stabilization and Reaction Mechanisms

The study of radical intermediates and their stabilization through molecular rearrangements has been a topic of interest. Compounds structurally similar to this compound have been used to explore radical formation, rearrangement, and the effects of substituents on these processes. For example, research into super radical stabilizers examines how certain substituents can significantly enhance the rates of thermal rearrangements, providing insights into radical chemistry and potential applications in synthesis and materials science (Creary, 2006).

Safety and Hazards

Propriétés

IUPAC Name |

[(1S,2R)-1-bromo-2-butylcyclopropyl]-phenylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrO/c1-2-3-9-12-10-14(12,15)13(16)11-7-5-4-6-8-11/h4-8,12-13,16H,2-3,9-10H2,1H3/t12-,13?,14+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUABOVBWUINQY-YIOYIWSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CC1(C(C2=CC=CC=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H]1C[C@]1(C(C2=CC=CC=C2)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

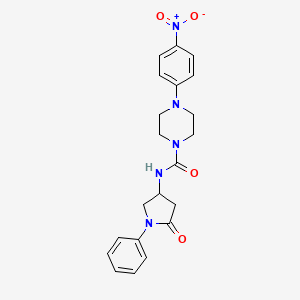

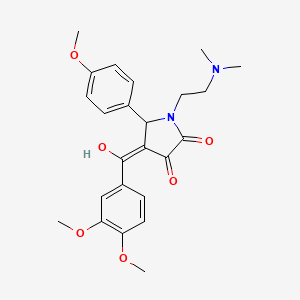

![1-[Butyl(methyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B2822419.png)

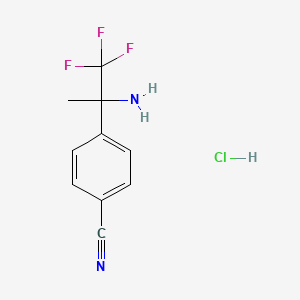

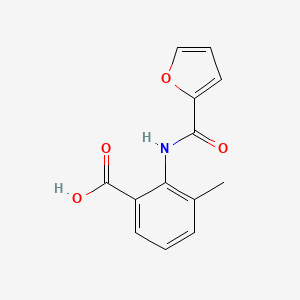

![Tert-butyl 4,4-difluoro-2-methyl-2-[(prop-2-enoylamino)methyl]pyrrolidine-1-carboxylate](/img/structure/B2822421.png)

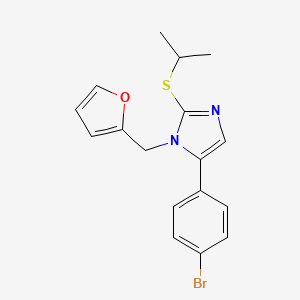

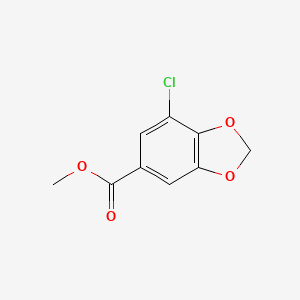

![2-(4-BROMOPHENYL)-4-{[(2,5-DIMETHYLPHENYL)METHYL]SULFANYL}PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2822425.png)

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)